molecular formula C12H13ClO3 B13579111 Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate

Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13579111
M. Wt: 240.68 g/mol
InChI Key: DDQDBXJPGCKWGR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is a chemical compound with the following structural formula:

CH3C(O)OCH2C(O)OC2H5\text{CH}_3 - \text{C}(\text{O}) - \text{O} - \text{CH}_2 - \text{C}(\text{O}) - \text{O} - \text{C}_2\text{H}_5 CH3​−C(O)−O−CH2​−C(O)−O−C2​H5​

It belongs to the class of oxirane (epoxide) compounds, characterized by a three-membered cyclic ether ring. The presence of the chlorophenyl group and the ethyl ester moiety adds specific chemical properties to this compound.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the epoxidation of the corresponding alkene using a peracid (e.g., m-chloroperbenzoic acid). The reaction proceeds as follows:

    Alkene Epoxidation:

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Ring Opening:

Major Products::
  • Ring-opening products: Hydrolysis of the epoxide ring yields the corresponding diol.
  • Substitution products: The carboxylic acid formed after hydrolysis of the ester group.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its biological activity, especially as an antiviral or anticancer agent.

    Materials Science: Its reactivity makes it useful for functionalizing surfaces or modifying polymers.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. its reactivity suggests potential interactions with cellular components or enzymes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

DDQDBXJPGCKWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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